molecular formula C18H16N2O3S B2648223 N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2,5-dimethylbenzamide CAS No. 868677-93-4

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2,5-dimethylbenzamide

Cat. No. B2648223
CAS RN: 868677-93-4
M. Wt: 340.4
InChI Key: ZJQFXHGGMKNWKL-UHFFFAOYSA-N
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Description

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2,5-dimethylbenzamide is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It is a heterocyclic compound that possesses a benzothiazole ring fused with a dioxin ring, which makes it a unique and interesting molecule to study.

Scientific Research Applications

Antiproliferative and Anticancer Activities

A significant body of research has explored the antiproliferative effects of N-1,3-benzothiazol-2-ylbenzamide derivatives, showing promising inhibitory effects on cell growth, particularly in human liver hepatocellular carcinoma (HepG2) and human breast cancer (MCF-7) cell lines. These compounds have been highlighted for their ability to induce apoptosis, especially notable in MCF-7 cancer cell lines, suggesting their potential as novel apoptosis inducers in cancer therapy (Corbo et al., 2016).

Further studies on benzothiazole and benzoxazole derivatives have shown significant antitumor activities against breast cancer cell lines, with certain N-methyl piperazinyl substituted derivatives displaying potent inhibitory activity. This research underscores the potential of these compounds in developing therapeutic strategies for cancer, where the efficacy of chemotherapeutic agents is often limited by their concentration (Abdelgawad et al., 2013).

Corrosion Inhibition

Beyond their biomedical applications, benzothiazole derivatives have been investigated for their corrosion inhibiting properties. Studies have demonstrated that certain benzothiazole derivatives can significantly enhance the corrosion inhibition efficiency against steel in acidic environments. These inhibitors offer stability and higher efficiency compared to previously reported benzothiazole family inhibitors, suggesting their potential utility in protecting metals from corrosion (Hu et al., 2016).

Safety and Hazards

The safety and hazards associated with “N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2,5-dimethylbenzamide” are not specified in the searched resources .

properties

IUPAC Name

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c1-10-3-4-11(2)12(7-10)17(21)20-18-19-13-8-14-15(9-16(13)24-18)23-6-5-22-14/h3-4,7-9H,5-6H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJQFXHGGMKNWKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NC2=NC3=CC4=C(C=C3S2)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2,5-dimethylbenzamide

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